molecular formula C15H28O3 B599451 Teuclatriol CAS No. 152110-17-3

Teuclatriol

Cat. No.: B599451
CAS No.: 152110-17-3
M. Wt: 256.386
InChI Key: CXQOZINRAFPQEX-QFEQQRJNSA-N
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Description

Teuclatriol is a guaiane sesquiterpene, a type of naturally occurring organic compound. It is primarily isolated from the plant Salvia mirzayanii, which is native to Iran. This compound has garnered attention due to its significant biological activities, including immunoinhibitory and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of teuclatriol typically involves several steps, starting from simpler organic molecules. One common method is the bioactivity-guided fractionation of plant extracts. The crude extract of Salvia mirzayanii is fractionated using different solvents, and the fractions are subjected to further purification using techniques like gravity column chromatography and preparative thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis methods in the future.

Chemical Reactions Analysis

Types of Reactions: Teuclatriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the steric hindrance around the molecule .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Teuclatriol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Orientalol-F: Another guaiane sesquiterpene with similar biological activities.

    Artemisinin: A sesquiterpene lactone known for its antimalarial properties.

    Parthenolide: A sesquiterpene lactone with anti-inflammatory and anticancer activities.

Uniqueness: Teuclatriol is unique due to its specific molecular structure, which lacks the methylene-γ-lactone function commonly found in other sesquiterpenes. This structural difference contributes to its distinct biological activities and makes it a valuable compound for further research .

Properties

IUPAC Name

(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOZINRAFPQEX-QFEQQRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of teuclatriol and what are its potential therapeutic benefits?

A1: this compound is a guaiane sesquiterpene primarily isolated from Salvia mirzayanii, a plant native to Iran. [] This compound has demonstrated significant anti-proliferative effects on activated human peripheral blood lymphocytes, suggesting its potential as an immunomodulatory agent. [] Further research highlights its potential for treating inflammatory diseases due to its ability to inhibit nuclear factor-κB (NF-κB) activation, a key regulator of the inflammatory response. []

Q2: What is the mechanism of action of this compound in exerting its immunomodulatory effects?

A2: While this compound exhibits promising immunomodulatory activity, its precise mechanism of action remains to be fully elucidated. Research suggests that it can inhibit the activation of NF-κB, [] a transcription factor playing a crucial role in immune and inflammatory responses. By suppressing NF-κB activation, this compound might downregulate the expression of pro-inflammatory cytokines and mediators, ultimately leading to reduced inflammation. Further investigation is necessary to fully understand the molecular targets and signaling pathways modulated by this compound.

Q3: What is the chemical structure of this compound and how is it characterized?

A3: this compound is characterized as a guaiane sesquiterpene. [] Its molecular formula is C15H26O3 and its molecular weight is 254.36 g/mol. [] The structure of this compound has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ] These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.

Q4: Has this compound demonstrated antiviral activity against any specific viruses?

A4: Yes, research has shown promising antiviral activity of this compound against Herpes Simplex Virus type 1 (HSV-1). [] In a study screening various plant extracts and their isolated compounds, this compound displayed significant antiviral activity against HSV-1 with an IC50 value of 4.89 ± 0.061 mM. [] This finding highlights the potential of this compound as a lead compound for developing novel antiviral therapies.

Q5: Are there any other plants besides Salvia mirzayanii that have been found to contain this compound?

A5: Yes, in addition to Salvia mirzayanii, this compound has been identified in other plant species as well. This includes Cleome droserifolia, [] Acori Calami Rhizoma, [] and Acorus calamus. [] The presence of this compound in diverse plant species suggests its potential ecological role and underlines the importance of exploring natural sources for novel bioactive compounds.

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